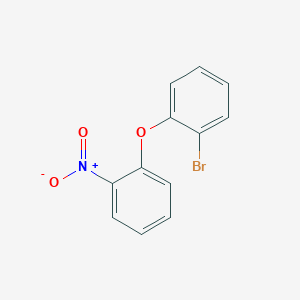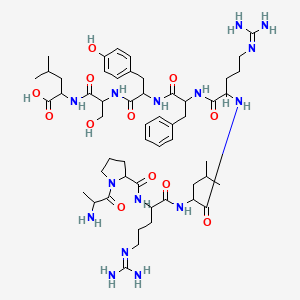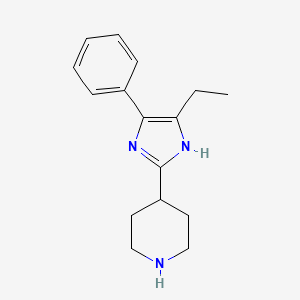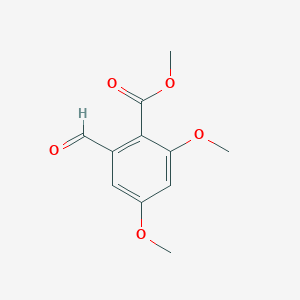
1-(2-Bromophenoxy)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with 2-bromophenol, which reacts with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: Although less common, the phenoxy group can undergo oxidation to form quinones under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(2-Aminophenoxy)-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and reduction reactions.
Biology: Derivatives of this compound may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 1-(2-Bromophenoxy)-2-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving the transfer of electrons and protons. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, which involves the formation of a Meisenheimer complex intermediate.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenoxy)-2-nitrobenzene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity due to the difference in halogen electronegativity.
1-(2-Bromophenoxy)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring, which can affect the compound’s reactivity and applications.
2-Bromo-4-nitrophenol:
Uniqueness: 1-(2-Bromophenoxy)-2-nitrobenzene is unique due to the combination of its bromine, nitro, and phenoxy groups, which provide a versatile platform for various chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new materials and biologically active molecules.
Eigenschaften
CAS-Nummer |
60671-89-8 |
|---|---|
Molekularformel |
C12H8BrNO3 |
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
1-(2-bromophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI-Schlüssel |
GIHFWWDTUKZFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)

